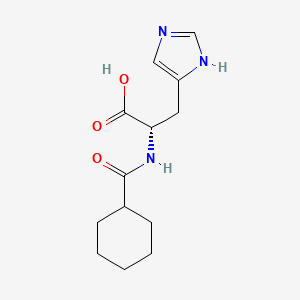

(Cyclohexanecarbonyl)-L-histidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

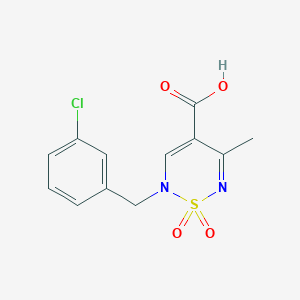

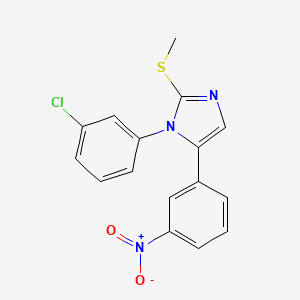

Cyclohexanecarbonyl is a carbonyl group attached to a cyclohexane ring . L-histidine is an essential amino acid that is used in the biosynthesis of proteins . The compound “(Cyclohexanecarbonyl)-L-histidine” would presumably be a compound where these two components are linked, although the exact nature of the linkage is not specified.

Synthesis Analysis

The synthesis of a compound like “(Cyclohexanecarbonyl)-L-histidine” would likely involve the reaction of cyclohexanecarbonyl chloride with L-histidine . The carbonyl chloride is a reactive species that can form a bond with the amino group of L-histidine.Molecular Structure Analysis

The molecular structure of this compound would be determined by the nature of the bond between the cyclohexanecarbonyl and the L-histidine. The cyclohexane ring could impart some degree of three-dimensionality to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Cyclohexanecarbonyl)-L-histidine” would be influenced by the properties of both cyclohexanecarbonyl and L-histidine .Aplicaciones Científicas De Investigación

Mutagenicity and Environmental Impact

(Cyclohexanecarbonyl)-L-histidine's relevance in mutagenicity studies was demonstrated in a study where interaction with specific surface components of respirable fly ash particles resulted in increased mutagenicity, indicating the presence of both organic and inorganic mutagens in coal fly ash (Chrisp, Fisher, & Lammert, 1978).

Biological Roles and Therapeutic Potential

The compound has been implicated in the study of carnosine, a dipeptide of which L-histidine is a part. Carnosine exhibits pH-buffering, metal-ion chelation, and antioxidant properties, potentially offering therapeutic benefits in diseases involving ischemic or oxidative stress (Boldyrev, Aldini, & Derave, 2013).

Copper Transport and Disease Treatment

L-histidine plays a role in copper transport and has been used in the treatment of Menkes disease and infantile hypertrophic cardioencephalomyopathy, highlighting its medical significance (Deschamps, Kulkarni, Gautam-Basak, & Sarkar, 2005).

Biochromatography and Synthetic Receptors

The compound has applications in biochromatography, where surface-imprinted beads using L-histidine have been utilized for selective separation of proteins, demonstrating its utility in bioanalytical methods (Ozcan, Say, Denizli, & Ersöz, 2006).

Antioxidant Properties

L-histidine's antioxidant characteristics have been explored for pharmaceutical applications due to its ability to scavenge reactive oxygen and nitrogen species and its potential therapeutic implications in various diseases (Wade & Tucker, 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJCBWLFDHAFRT-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexanecarbonyl)-L-histidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)

![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)